3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
8-(ISOBUTOXYMETHYL)-3-METHYL-3-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an isobutoxymethyl group, a methyl group, a toluidino group, and a thiazolyl group. The spirocyclic nonane-dione core is a key structural motif that imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ISOBUTOXYMETHYL)-3-METHYL-3-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE typically involves multiple steps, including cyclization and functional group modifications. One common method involves the cyclization of di(aryl(hetaryl)methyl) malonic acids promoted by P2O5 . This reaction forms the spirocyclic nonane-dione core, which is then further functionalized to introduce the isobutoxymethyl, methyl, toluidino, and thiazolyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure reactions and preparative HPLC (High-Performance Liquid Chromatography) are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-(ISOBUTOXYMETHYL)-3-METHYL-3-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
8-(ISOBUTOXYMETHYL)-3-METHYL-3-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts due to its stable spirocyclic core.
Mechanism of Action
The mechanism of action of 8-(ISOBUTOXYMETHYL)-3-METHYL-3-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The spirocyclic core provides structural stability, ensuring that the compound maintains its active conformation .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares the spirocyclic nonane-dione core but differs in its functional groups, leading to distinct chemical and biological properties.
Spiro[4.5]decane-1,6-dione:
Spiro[5.5]undecane-1,7-dione: This compound has an even larger ring size and different functional groups, resulting in unique properties and uses.
Uniqueness
8-(ISOBUTOXYMETHYL)-3-METHYL-3-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE is unique due to its specific combination of functional groups and the stability provided by its spirocyclic core. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C23H28N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-methyl-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]-8-(2-methylpropoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C23H28N2O5S/c1-14(2)10-28-11-17-9-23(19(26)29-17)13-22(4,30-20(23)27)18-12-31-21(25-18)24-16-7-5-15(3)6-8-16/h5-8,12,14,17H,9-11,13H2,1-4H3,(H,24,25) |
InChI Key |
XRULNHKVZLXAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3(CC4(CC(OC4=O)COCC(C)C)C(=O)O3)C |
Origin of Product |
United States |
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